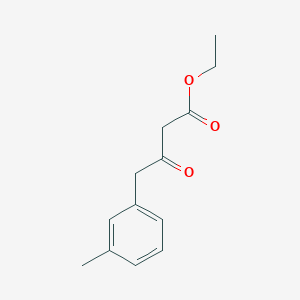

Ethyl 4-(3-methylphenyl)-3-oxobutanoate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 4-(3-methylphenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-16-13(15)9-12(14)8-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCIUSRDKNOGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609901 | |

| Record name | Ethyl 4-(3-methylphenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83823-59-0 | |

| Record name | Ethyl 4-(3-methylphenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-(3-methylphenyl)-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 4 3 Methylphenyl 3 Oxobutanoate

Classical and Established Synthetic Routes to β-Keto Esters Applied to Ethyl 4-(3-methylphenyl)-3-oxobutanoate

Mechanistic Considerations of Claisen Condensation and Related Approaches

The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic chemistry and represents a fundamental method for the synthesis of β-keto esters. The reaction involves the base-mediated condensation of two ester molecules. In the context of synthesizing this compound, a crossed Claisen condensation would be employed, utilizing ethyl acetate (B1210297) and ethyl 3-methylphenylacetate as the starting materials.

The mechanism commences with the deprotonation of the α-carbon of ethyl acetate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl 3-methylphenylacetate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester. A crucial aspect of the Claisen condensation is the final deprotonation of the product, which is more acidic than the starting esters, thus driving the equilibrium towards the product. An acidic workup is then required to protonate the resulting enolate and afford the final product.

A variation of this approach is the Dieckmann condensation, which is an intramolecular version of the Claisen condensation used for the synthesis of cyclic β-keto esters. While not directly applicable to the synthesis of the acyclic target molecule, it operates under the same mechanistic principles.

Optimized Acylation Strategies for C–C Bond Formation

Acylation strategies provide a powerful and often more controlled alternative to the Claisen condensation for the synthesis of β-keto esters. These methods involve the reaction of an enolate or an equivalent with an acylating agent. A particularly effective approach for the synthesis of this compound involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).

In this strategy, 3-methylphenylacetic acid is first converted to its corresponding acyl chloride. This acyl chloride is then reacted with Meldrum's acid in the presence of a base, such as pyridine (B92270), to form an acyl Meldrum's acid derivative. This intermediate is then subjected to alcoholysis with ethanol (B145695), typically under reflux conditions, to yield this compound. niscpr.res.in This method is often favored due to the high acidity of Meldrum's acid, which facilitates the initial acylation, and the clean subsequent conversion to the desired β-keto ester. researchgate.net

An alternative acylation strategy involves the direct C-acylation of the enolate of ethyl acetate with 3-methylphenylacetyl chloride. This reaction requires careful control of reaction conditions to favor C-acylation over O-acylation and to prevent self-condensation of the ethyl acetate. The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures can effectively generate the enolate of ethyl acetate, which can then be treated with the acyl chloride.

Innovative and Sustainable Synthetic Paradigms

Transition Metal-Catalyzed Coupling Reactions for Substrate Introduction

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds and offer a versatile approach to the synthesis of this compound. These methods typically involve the coupling of an organometallic reagent with an organic halide or triflate.

One of the most prominent examples is the Suzuki coupling , which would involve the reaction of a 3-tolylboronic acid with a suitable derivative of ethyl acetoacetate (B1235776). researchgate.net For instance, ethyl 4-chloro-3-oxobutanoate could be coupled with 3-tolylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the ethyl 4-chloro-3-oxobutanoate, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired product and regenerate the catalyst.

The Heck reaction provides another potential route, where 3-bromotoluene (B146084) could be coupled with ethyl acetoacetate in the presence of a palladium catalyst and a base. beilstein-journals.org This reaction would proceed via the oxidative addition of the palladium catalyst to the aryl bromide, followed by coordination of the enolate of ethyl acetoacetate, migratory insertion, and β-hydride elimination.

The Sonogashira coupling could also be adapted for this synthesis. This would involve the coupling of 3-ethynyltoluene with a suitable derivative of ethyl acetate, followed by hydration of the resulting alkyne to form the ketone functionality. This method, while multi-step, offers a high degree of control and functional group tolerance.

Organocatalytic Systems for Enhanced Selectivity and Efficiency

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts and often providing high levels of stereoselectivity. For the synthesis of β-keto esters, organocatalytic approaches can be employed, particularly for the enantioselective α-functionalization of carbonyl compounds.

While the direct asymmetric synthesis of this compound using organocatalysis is not extensively documented, related transformations have been well-established. For instance, the organocatalytic α-arylation of β-keto esters has been achieved using chiral amines or phase-transfer catalysts. nih.gov These reactions typically involve the formation of an enamine or enolate intermediate which then reacts with an electrophilic arylating agent.

Phase-transfer catalysis (PTC) represents a practical and efficient method for conducting reactions between reactants in immiscible phases. In the context of β-keto ester synthesis, PTC can be used to facilitate the alkylation of enolates. A chiral phase-transfer catalyst can be employed to induce enantioselectivity in the formation of a new stereocenter. While the target molecule is achiral, the principles of PTC could be applied to related syntheses or to introduce chirality in subsequent transformations.

Integration of Green Chemistry Principles in Synthetic Design and Implementation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be effectively applied to the synthesis of this compound.

Microwave-assisted synthesis has been shown to significantly accelerate the synthesis of β-keto esters. niscpr.res.inresearchgate.net For example, the alcoholysis of acyl Meldrum's acid derivatives can be performed under microwave irradiation, leading to shorter reaction times and often improved yields compared to conventional heating. niscpr.res.in This reduction in energy consumption and reaction time aligns with the principles of green chemistry.

Flow chemistry offers another sustainable approach to chemical synthesis. acs.orgnih.govthieme-connect.com The synthesis of β-keto esters can be performed in a continuous flow reactor, which allows for precise control over reaction parameters such as temperature, pressure, and reaction time. acs.orgnih.gov This can lead to improved yields, higher purity, and enhanced safety, particularly for reactions that are exothermic or involve hazardous reagents. The use of flow systems can also facilitate catalyst recycling and reduce solvent usage.

Regioselective and Chemoselective Control in the Formation of this compound

The synthesis of β-keto esters such as this compound relies heavily on carbon-carbon bond-forming reactions, where controlling selectivity is paramount. The classical and most common method for this transformation is the mixed Claisen condensation. This reaction involves the acylation of an enolate. For the target compound, this typically involves the reaction between an enolate derived from ethyl acetate and an acylating agent containing the 3-methylphenyl group, such as methyl 3-methylphenylacetate.

Chemoselective Control: Chemoselectivity is a critical challenge in mixed Claisen condensations. The primary desired reaction is the cross-condensation between the two different ester components. However, self-condensation of the enolizable ester (ethyl acetate) can occur as a significant side reaction, reducing the yield of the desired β-keto ester.

To achieve high chemoselectivity, modern synthetic strategies employ strong, non-nucleophilic bases and carefully controlled reaction conditions. The use of bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) is common. The process involves the pre-formation of the enolate of ethyl acetate by adding it to a suspension of the base at low temperatures. Subsequently, the acylating agent, methyl 3-methylphenylacetate, is added to the pre-formed enolate. This directed addition protocol ensures that the concentration of the enolate is high while the acylating agent is introduced, favoring the cross-condensation over self-condensation.

Regioselective Control: Regioselectivity in this context refers to the specific site of bond formation. In the standard Claisen condensation approach, the reaction regioselectively occurs at the α-carbon of the ethyl acetate enolate. However, regiochemical considerations become more complex if alternative starting materials are used. For instance, the acylation of an unsymmetrical ketone like 3'-methylacetophenone (B52093) with an acylating agent such as diethyl carbonate would require regioselective enolate formation to yield the desired linear β-keto ester rather than a branched isomer. The choice of base and reaction conditions can direct the deprotonation to the less hindered methyl group, thus controlling the regiochemical outcome.

Furthermore, the synthesis of the precursor, 3-methylphenylacetic acid, itself requires significant regioselective control to ensure the meta substitution pattern on the aromatic ring, distinguishing it from its ortho and para isomers.

The table below illustrates how the choice of reaction parameters can influence the outcome of the synthesis, based on established principles of organic synthesis.

Table 1: Influence of Reaction Parameters on Selectivity in Claisen Condensation

| Parameter | Condition A | Condition B | Rationale for Control |

|---|---|---|---|

| Base | Sodium Ethoxide (NaOEt) | Lithium Diisopropylamide (LDA) | LDA is a stronger, more sterically hindered, non-nucleophilic base that provides faster, more complete, and irreversible enolate formation, minimizing side reactions compared to NaOEt. |

| Solvent | Ethanol | Tetrahydrofuran (THF) | Aprotic solvents like THF are preferred with strong bases like LDA to prevent protonation of the generated enolate. |

| Temperature | Room Temperature | -78 °C to 0 °C | Low temperatures enhance selectivity by slowing down undesired side reactions and controlling the exothermic nature of the condensation. |

| Order of Addition | All reagents mixed at once | Ethyl acetate added to base, followed by methyl 3-methylphenylacetate | Pre-forming the enolate ensures it is immediately available to react with the acylating agent, maximizing the rate of the desired cross-condensation. |

This table is illustrative and based on general principles of Claisen condensation reactions.

Process Intensification and Scalability Studies for Industrial Synthesis

Scaling the synthesis of this compound from the laboratory bench to an industrial scale presents numerous challenges, including managing reaction exotherms, ensuring consistent product quality, and handling hazardous materials safely. Process intensification (PI) offers effective solutions to these challenges by redesigning processes to be more efficient, safer, and more compact. mdpi.com

From Batch to Continuous Flow: The traditional batch synthesis, often reliant on large stirred-tank reactors, suffers from several drawbacks when scaled up. These include poor heat and mass transfer, which can lead to localized temperature gradients, reducing selectivity and yield. The handling of large quantities of pyrophoric bases like sodium hydride also poses significant safety risks.

Continuous flow chemistry provides a powerful alternative for the industrial synthesis of this compound. nih.govnih.gov By conducting the reaction in a microreactor or a packed-bed reactor, several advantages are realized:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control of reaction temperature, quickly dissipating the heat generated during the exothermic condensation. mdpi.com

Improved Safety: The small internal volume of a flow reactor (low hold-up) means that only a small quantity of hazardous material is being processed at any given moment. nih.gov This significantly reduces the risk associated with potential thermal runaways or accidental releases. The in-situ generation and immediate consumption of reactive intermediates is also a key safety feature of flow systems. nih.gov

Precise Control and Automation: Piston pumps can deliver reagents with high precision, ensuring optimal stoichiometry throughout the process. nih.gov This level of control leads to a more consistent product quality and higher yields. The entire process, from reagent introduction to quenching and initial workup, can be automated. vapourtec.com

Scalability of Flow Synthesis: Scaling up a continuous flow process, often referred to as "scaling out," involves running multiple reactors in parallel or operating the system for longer durations, rather than increasing the size of the reactor itself. This approach avoids the complex re-optimization often required when scaling up batch reactors. A conceptual flow process would involve pumping streams of the ethyl acetate/base solution and the methyl 3-methylphenylacetate solution into a micromixer, followed by a residence time unit (a heated or cooled coil) where the reaction occurs. The product stream would then flow directly into a quenching unit, followed by continuous liquid-liquid extraction and in-line purification, such as distillation.

The table below provides a comparative analysis of a conventional batch process and an intensified continuous flow process for the synthesis of this compound.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Traditional Batch Process | Intensified Continuous Flow Process | Advantage of Flow Process |

|---|---|---|---|

| Reactor Type | Large Stirred-Tank Reactor | Microreactor or Packed-Bed Reactor | Superior heat/mass transfer, smaller footprint. |

| Heat Management | Difficult to control; risk of hotspots. | Excellent temperature control. | Enhanced safety and selectivity. mdpi.com |

| Safety | High risk due to large volumes of hazardous reagents (e.g., NaH). | Low hold-up volume significantly reduces risk. nih.gov | Inherently safer design. |

| Scalability | Complex, requires re-engineering and validation. | "Scale-out" by parallelization or longer runs. | More straightforward and predictable scale-up. |

| Process Control | Manual or semi-automated; potential for variability. | Fully automatable with precise stoichiometric control. vapourtec.com | Higher consistency and product quality. |

| Space-Time Yield | Lower | Significantly Higher | More product generated per unit volume per unit time. |

This table is illustrative, highlighting the general advantages of flow chemistry for this type of synthesis.

Elucidation of Reactivity Patterns and Mechanistic Pathways of Ethyl 4 3 Methylphenyl 3 Oxobutanoate

Detailed Investigations into Enolization and Keto-Enol Tautomerism Equilibria

Like other β-dicarbonyl compounds, Ethyl 4-(3-methylphenyl)-3-oxobutanoate exists as a dynamic equilibrium between its keto and enol tautomers. libretexts.org This phenomenon, known as keto-enol tautomerism, is a proton-transfer equilibrium that is fundamental to the compound's reactivity. libretexts.org The equilibrium position is highly dependent on factors such as the solvent, temperature, and the electronic nature of substituents. core.ac.ukchemrxiv.org

The keto form contains the conventional ketone and ester groups. The enol form is characterized by a carbon-carbon double bond and a hydroxyl group, which are stabilized by conjugation and the formation of a six-membered intramolecular hydrogen-bonded ring. For simple β-keto esters, the keto tautomer is generally more stable, but the enol form is present in significant quantities. libretexts.org The equilibrium is sufficiently slow to allow for the detection and quantification of both tautomers by techniques like nuclear magnetic resonance (NMR) spectroscopy. core.ac.uk

The presence of the 3-methylphenyl group influences the electronic distribution within the molecule, which in turn affects the stability of the tautomers. Electron-donating groups can destabilize the enol form, while electron-withdrawing groups tend to favor it. researchgate.net The solvent plays a crucial role; non-polar solvents tend to favor the enol form due to the stability gained from the internal hydrogen bond, whereas polar, protic solvents can disrupt this internal hydrogen bond and stabilize the keto form.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Estimated % Enol |

|---|---|---|---|

| Hexane (Non-polar) | 1.9 | Enol | ~40-50% |

| Chloroform (CDCl₃) | 4.8 | Enol | ~30-40% |

| Acetone (Polar Aprotic) | 21 | Keto | ~10-15% |

| Methanol (Polar Protic) | 33 | Keto | ~5-10% |

| Water (Polar Protic) | 80 | Keto | <1% |

Nucleophilic and Electrophilic Reactivity Profiles at Diverse Reaction Centers

The dual functionality of this compound gives rise to multiple reactive centers, allowing it to act as both a nucleophile and an electrophile.

Nucleophilic Reactivity: The most significant nucleophilic character is found at the α-carbon (C2). The hydrogens on this carbon are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. In the presence of a base, a proton can be removed to form a resonance-stabilized enolate anion. msu.edu This enolate is a soft nucleophile that can attack a variety of electrophiles, making it a cornerstone for carbon-carbon bond formation. libretexts.orglibretexts.org The choice of base is critical; strong bases like sodium hydride or alkoxides are typically used to generate the enolate for subsequent alkylation or acylation reactions. libretexts.org

Electrophilic Reactivity: The compound possesses two primary electrophilic centers: the ketonic carbonyl carbon (C3) and the ester carbonyl carbon (C1). The ketone carbonyl is generally more electrophilic and reactive towards strong nucleophiles like Grignard reagents or organolithium compounds. The ester carbonyl is less reactive and can be selectively targeted under specific conditions. Furthermore, the α-carbon can be made electrophilic through reactions such as α-halogenation. libretexts.org It can also participate in electrophilic α-amination reactions, where it reacts with an electrophilic nitrogen source. nih.govacs.org

Intermolecular Reactions with Carbonyl Compounds: Advanced Knoevenagel and Aldol-Type Condensations

The nucleophilic enolate derived from this compound readily participates in condensation reactions with aldehydes and ketones.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene (B1212753) compound, such as our subject β-keto ester, with an aldehyde or ketone. wikipedia.org It is typically catalyzed by a weak base like an amine (e.g., piperidine (B6355638) or morpholine). wikipedia.orgjove.com The reaction proceeds via the formation of the enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step yields a stable α,β-unsaturated product. wikipedia.org When reacting with an aromatic aldehyde, such as benzaldehyde, this condensation provides a route to highly functionalized alkenes. scielo.brscielo.br

Aldol-Type Condensations: In a reaction analogous to the classic Aldol (B89426) condensation, the enolate of this compound can add to another carbonyl compound. libretexts.orgwikipedia.org When the reaction is performed between two different carbonyl compounds, it is termed a "crossed" or "mixed" aldol reaction. libretexts.org To achieve selectivity and avoid a mixture of products, the reaction is often designed so that one partner (the aldehyde) has no α-hydrogens and can only act as the electrophile. libretexts.orgwikipedia.org The initial product is a β-hydroxy keto ester, which can be dehydrated under heating or acidic/basic conditions to form a conjugated enone. libretexts.orgresearchgate.net

Intramolecular and Intermolecular Cyclization Reactions Leading to Heterocyclic Frameworks

This compound is a key precursor for the synthesis of a wide variety of heterocyclic compounds, owing to its 1,3-dicarbonyl functionality.

While the classic Paal-Knorr synthesis requires a 1,4-dicarbonyl compound, this compound can be elaborated into a suitable precursor. wikipedia.orgorganic-chemistry.org A common strategy involves an initial Knoevenagel or Michael reaction to introduce the fourth carbonyl group, followed by cyclization with ammonia (B1221849) or a primary amine. This reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, which then cyclizes and dehydrates to form the aromatic pyrrole (B145914) ring. wikipedia.orgrgmcet.edu.in The versatility of this approach allows for the synthesis of a wide range of substituted pyrroles. researchgate.net

The Hantzsch pyridine (B92270) synthesis is a multi-component reaction that directly utilizes β-keto esters to construct dihydropyridine (B1217469) rings, which can then be oxidized to pyridines. wikipedia.orgchemeurope.com In a typical Hantzsch synthesis, two equivalents of the β-keto ester (or one equivalent of the β-keto ester and one of a related compound), an aldehyde (e.g., formaldehyde (B43269) or benzaldehyde), and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297) are condensed together. chemeurope.comorganic-chemistry.org The reaction mechanism involves the initial formation of an enamine from one molecule of the β-keto ester and ammonia, and a Knoevenagel adduct from the second molecule of the β-keto ester and the aldehyde. These two intermediates then combine and cyclize to form the dihydropyridine ring. organic-chemistry.org A subsequent oxidation step, often using an oxidizing agent like nitric acid or simply air, leads to the formation of the stable, aromatic pyridine ring. baranlab.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Intermediate Product | Final Product |

|---|---|---|---|---|---|

| This compound (2 eq.) | Formaldehyde | Ammonium Acetate | Acetic Acid, Reflux | 1,4-Dihydropyridine | Substituted Pyridine |

Pyrimidines: The Biginelli reaction is a powerful one-pot, three-component synthesis of dihydropyrimidinones (DHPMs). sennosbiotech.com This acid-catalyzed reaction involves the condensation of a β-keto ester, an aldehyde (often an aromatic one), and urea (B33335) or thiourea (B124793). shd-pub.org.rsyoutube.com this compound serves as the β-keto ester component. The proposed mechanism involves the initial acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate, which is then attacked by the enol of the β-keto ester. youtube.com Subsequent cyclization and dehydration afford the dihydropyrimidinone product. sennosbiotech.com

Pyrazolones: The Knorr pyrazole (B372694) synthesis provides a direct route to pyrazolone (B3327878) derivatives from β-keto esters. researchgate.net The reaction involves the condensation of a β-keto ester with a hydrazine (B178648) derivative (e.g., hydrazine hydrate (B1144303) or phenylhydrazine). chemhelpasap.com The reaction typically begins with the more reactive nitrogen of the hydrazine attacking the more electrophilic ketone carbonyl of the β-keto ester to form a hydrazone intermediate. chemhelpasap.com This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the ester carbonyl, leading to the elimination of ethanol (B145695) and the formation of the five-membered pyrazolone ring. chemhelpasap.comyoutube.com The resulting pyrazolone exists in tautomeric equilibrium with its aromatic pyrazole-ol form. chemhelpasap.com

Chemo- and Stereoselective Reduction Reactions of Ketonic and Ester Moieties

The structure of this compound offers two primary sites for reduction: the C3-ketone and the C1-ester carbonyl groups. Due to the higher reactivity of ketones compared to esters, chemoselective reduction of the ketonic moiety is readily achievable using mild reducing agents like sodium borohydride, while leaving the ester group intact. More powerful reducing agents, such as lithium aluminum hydride, would typically reduce both functional groups to yield the corresponding 1,3-diol. imperial.ac.uk

Of significant interest is the stereoselective reduction of the prochiral ketone to form the corresponding β-hydroxy ester, a valuable chiral building block. This transformation can be accomplished with high levels of diastereoselectivity and enantioselectivity through both biocatalytic and chemocatalytic methods.

Biocatalytic Reductions: Ketoreductases (KREDs) have proven highly effective for the asymmetric reduction of β-keto esters, including various aryl-substituted analogs. rsc.org These enzymes, often used in whole-cell systems with cofactor regeneration, can provide access to either the (S)- or (R)-hydroxy ester with exceptional stereocontrol. researchgate.netalaska.edu For instance, studies on structurally similar aryl α-chloro β-keto esters have demonstrated that dynamic reductive kinetic resolution (DYRKR) using KREDs can yield chiral anti-α-chloro-β-hydroxy esters with high diastereomeric ratios (up to >99:1 dr) and enantiomeric excesses (mostly >99% ee). rsc.orgresearchgate.net The choice of enzyme is crucial for controlling the stereochemical outcome. For example, in the reduction of racemic α-fluoro-β-keto esters, the enzyme KRED 110 yields the anti (2S,3S) isomer, while KRED 130 favors the syn (2S,3R) isomer. alaska.edu Similar high selectivities have been reported for the reduction of ethyl 4-chloro-3-oxobutanoate using various microbial strains and their isolated enzymes. nih.govnih.govcjcatal.comresearchgate.netnih.gov

Chemocatalytic Reductions: Asymmetric transfer hydrogenation catalyzed by transition metal complexes, such as those based on Ruthenium(II), is another powerful method. nih.gov These catalysts, featuring chiral ligands, can effectively reduce β-keto esters via dynamic kinetic resolution, yielding β-hydroxy esters with high diastereo- and enantioselectivity. nih.gov

The table below summarizes representative findings for the stereoselective reduction of various β-keto esters, illustrating the high levels of control achievable.

| Substrate Type | Catalyst/System | Product Configuration | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Aryl α-chloro β-keto ester | Ketoreductase (LfSDR1) | anti-(2S,3S) | 17:1 to >99:1 | 92% to >99% | rsc.org |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli (Aldehyde Reductase) | (R) | - | 91.7% | nih.gov |

| Ethyl 4-chloro-3-oxobutanoate | Aureobasidium pullulans | (S) | - | 98.5% | researchgate.net |

| Aromatic α-fluoro-β-keto ester | KRED 110 | anti-(2S,3S) | High | High | alaska.edu |

| β-Amino-α-keto ester | Ru(II)-Catalyzed Transfer Hydrogenation | anti | >20:1 | up to 99:1 er | nih.gov |

Strategic Functional Group Interconversions of the β-Keto Ester System

The versatile β-keto ester moiety in this compound allows for numerous strategic functional group interconversions, expanding its utility in synthesis.

Hydrolysis and Decarboxylation: A cornerstone reaction of β-keto esters is their conversion to ketones. aklectures.com This is typically achieved through a two-step sequence involving saponification (hydrolysis) of the ester to the corresponding β-keto acid, followed by gentle heating to induce decarboxylation. youtube.com The mechanism of decarboxylation proceeds through a cyclic, six-membered transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone, in this case, 1-(3-methylphenyl)butan-2-one. youtube.commasterorganicchemistry.com This transformation provides a reliable method for synthesizing substituted ketones. aklectures.com

Transesterification: The ethyl ester group can be exchanged for other alkoxy groups through transesterification. rsc.org This reaction is often catalyzed by acids, bases, or enzymes and is valuable for modifying the ester functionality to suit the requirements of a larger synthetic target. rsc.orgresearchgate.net The reaction typically proceeds selectively for the β-keto ester over other ester types, likely through an enol intermediate or an acylketene, where chelation to a catalyst can facilitate the process via a six-membered transition state. rsc.org

Formation of Heterocycles: The 1,3-dicarbonyl system is a classic precursor for the synthesis of various heterocyclic compounds. For instance, reaction with hydrazine derivatives (like hydrazine hydrate or phenylhydrazine) leads to the formation of pyrazolones. nih.gov This condensation reaction is a robust and widely used method for constructing this important class of heterocycles. nih.gov Similarly, reactions with other binucleophiles can be employed to generate different ring systems. For example, reaction with arylidenemalononitriles in the presence of a base can lead to substituted dihydropyran or piperidine derivatives. researchgate.net

Halogenation and Alkylation: The α-protons (at the C2 position) of β-keto esters are acidic and can be readily removed by a base to form a nucleophilic enolate. libretexts.org This enolate can then react with various electrophiles. For example, alkylation with alkyl halides allows for the introduction of substituents at the α-position. aklectures.com

Quantitative Kinetic and Thermodynamic Analysis of Key Transformations

The reactivity of this compound is governed by underlying kinetic and thermodynamic principles. A central aspect is the keto-enol tautomerism, an equilibrium between the ketone form and its corresponding enol. libretexts.org

Kinetic Analysis of Reactions: The rates of transformations involving β-keto esters are critical for controlling reaction outcomes. The kinetics of transesterification are known to be generally slow, often requiring catalysis. rsc.org The reduction of the ketone can also be analyzed kinetically. For the asymmetric bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE), kinetic constants for the carbonyl reductase CgCR were determined, with a Km of 20.9 mM and a kcat of 56.1 s−1. mdpi.com For other related processes, such as thermal inactivation of enzymes used in these reductions, activation energies have been measured to be around 200 kJ/mol. researchgate.net Such quantitative data is essential for optimizing reaction conditions for yield and selectivity.

| Transformation | System/Compound | Parameter | Value | Reference |

|---|---|---|---|---|

| Asymmetric Reduction | Ethyl 4-chloro-3-oxobutanoate with CgCR | Km | 20.9 mM | mdpi.com |

| Asymmetric Reduction | Ethyl 4-chloro-3-oxobutanoate with CgCR | kcat | 56.1 s-1 | mdpi.com |

| Decarboxylation | Acetoacetic Acid | Activation Energy (Ea) | ~99 kJ/mol (23.7 kcal/mol) | masterorganicchemistry.com |

| Enzyme Inactivation | Ketoreductase (R-HPED) | Activation Energy (Ea) | ~200 kJ/mol | researchgate.net |

Computational Chemistry Approaches for Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the complex reaction mechanisms of this compound at a molecular level. nih.govnih.gov These methods allow for the optimization of geometries for reactants, intermediates, transition states, and products, as well as the calculation of their corresponding energies.

Mechanism of Reduction and Decarboxylation: DFT studies have been used to elucidate the mechanism of β-keto ester reduction. For the reduction with sodium borohydride, calculations can map the entire energy profile, including the sequential nucleophilic additions to the ketone and ester groups, to identify the rate-determining steps and explain observed selectivities. youtube.com Similarly, the mechanism of ketonic decarboxylation has been studied using DFT, confirming that the pathway involving a β-keto acid intermediate is kinetically favored over a concerted mechanism. nih.gov

Reactivity and Transition State Analysis: Conceptual DFT can be used to calculate reactivity descriptors such as electrophilicity and nucleophilicity indices. nih.gov For this compound, this allows for the prediction of the most reactive sites for nucleophilic or electrophilic attack. For example, calculations on similar β-keto esters using the M06-2x functional with a 6-311+G(d,p) basis set have been performed to analyze their susceptibility to react with biological nucleophiles. nih.gov

Furthermore, the geometry of transition states can be precisely located and analyzed. For transesterification reactions, calculations can confirm the proposed 6-membered transition state involving coordination of both carbonyl oxygens to a catalyst. rsc.org For cyclization reactions, computational analysis can help explain why substitution pathways might be favored or disfavored compared to competing elimination reactions by comparing the strain and geometry of the respective transition states. cdnsciencepub.com By calculating the activation barriers (the energy difference between the reactant and the transition state), computational models can predict the kinetic feasibility and selectivity of various transformations.

Strategic Applications of Ethyl 4 3 Methylphenyl 3 Oxobutanoate in Complex Molecule Synthesis

Role as a Pivotal Precursor in Pharmaceutical Intermediate Synthesis

The inherent reactivity of the β-keto ester functionality in Ethyl 4-(3-methylphenyl)-3-oxobutanoate makes it a cornerstone in the synthesis of various pharmaceutical intermediates. The presence of both electrophilic and nucleophilic centers allows for its participation in a multitude of bond-forming reactions, including alkylations, acylations, and cyclizations, which are fundamental to building the complex scaffolds of bioactive molecules.

Contribution to the Synthesis of Anti-inflammatory Agents

The synthesis of novel anti-inflammatory agents frequently relies on the construction of heterocyclic and carbocyclic frameworks, a task for which β-keto esters are exceptionally suited. While direct studies on this compound are not extensively documented in publicly available literature, the utility of analogous β-keto esters in creating anti-inflammatory compounds is well-established. For instance, various derivatives of ethyl acetoacetate (B1235776) have been used to synthesize compounds that exhibit significant anti-inflammatory properties. nih.govnih.gov The general strategy involves the reaction of the β-keto ester with various nucleophiles to form heterocyclic systems like pyrazoles and pyrimidines, which are known pharmacophores in many anti-inflammatory drugs.

The m-tolyl group in this compound can play a crucial role in modulating the pharmacological activity of the resulting compounds. The lipophilicity and steric bulk introduced by this group can influence the binding of the final molecule to its biological target, potentially enhancing its anti-inflammatory efficacy. For example, in a study on ibuprofen (B1674241) derivatives, modifications to the aromatic ring were shown to significantly impact their anti-inflammatory activity. royalsocietypublishing.org

A general synthetic approach to a potential anti-inflammatory scaffold using a β-keto ester is outlined below:

| Reactant 1 | Reactant 2 | Product Scaffold | Potential Activity |

| β-keto ester (e.g., this compound) | Hydrazine (B178648) derivative | Pyrazolone (B3327878) derivative | Anti-inflammatory |

| β-keto ester (e.g., this compound) | Urea (B33335) or thiourea (B124793) | Pyrimidine derivative | Anti-inflammatory |

Building Block for Advanced Antineoplastic Drug Candidates

In the realm of oncology, the development of new antineoplastic agents often involves the synthesis of complex molecules that can selectively target cancer cells. β-Keto esters serve as crucial starting materials in the synthesis of various heterocyclic compounds that have demonstrated anticancer activity. acs.org For example, the synthesis of some benzothiazole-based heterocycles, which have been investigated as potential anticancer agents, can utilize β-keto esters as key intermediates. acs.org

The 3-methylphenyl moiety of this compound can be strategically employed to enhance the cytotoxic profile of a potential drug candidate. The position of the methyl group can influence the molecule's interaction with specific enzymes or receptors within cancer cells, potentially leading to increased potency and selectivity. The synthesis of pyrazolone derivatives from β-keto esters has also been explored for their cytotoxic effects on various cancer cell lines. nih.gov

Intermediate in the Construction of Neuroactive and Central Nervous System Compounds

The synthesis of compounds targeting the central nervous system (CNS) presents a unique set of challenges, including the need for molecules to cross the blood-brain barrier. The structural features of this compound make it a promising precursor for neuroactive compounds. The Hantzsch pyridine (B92270) synthesis, a classic multicomponent reaction, often employs β-keto esters to construct dihydropyridine (B1217469) scaffolds, which are present in a number of neuroprotective and calcium channel blocking agents. mdpi.com

The m-tolyl group can be advantageous in designing CNS-active drugs. Its lipophilic nature can aid in penetrating the blood-brain barrier, while its specific substitution pattern can be optimized to achieve desired interactions with neuronal receptors. Research on multitarget-directed ligands for neurodegenerative diseases has utilized β-keto esters in the synthesis of compounds designed to have both antioxidant and neuroprotective properties. mdpi.com

Utility in the Development of Agrochemical Active Ingredients

The search for new and effective agrochemicals is a continuous effort to ensure food security. The structural motifs accessible from this compound are relevant to the design of novel herbicides and insecticides. The pyrazole (B372694) ring, for instance, is a key component in several commercial herbicides. mdpi.com The reaction of β-keto esters with hydrazine derivatives provides a straightforward route to substituted pyrazoles.

The 3-methylphenyl group can contribute to the efficacy and selectivity of an agrochemical. In a study on m-tolyl acetate (B1210297) derivatives as insecticides, the nature and position of substituents on the phenyl ring were found to be critical for their biological activity. nih.gov Therefore, incorporating the m-tolyl group from this compound into a potential agrochemical could lead to improved performance.

Directed Synthesis of Natural Product Analogues and Bioisosteres

Natural products have long been a source of inspiration for the development of new drugs and other biologically active molecules. β-Keto esters are recognized as important building blocks in the total synthesis of natural products. google.com They can be used to construct complex carbon skeletons through a variety of reactions, including aldol (B89426) condensations and Michael additions. rsc.org

This compound can serve as a precursor for the synthesis of analogues of natural products that contain an aromatic ring. The m-tolyl group can act as a bioisostere for other substituted phenyl rings found in natural products, allowing for the exploration of structure-activity relationships. The synthesis of optically active β-keto esters through lipase-catalyzed transesterification has further expanded their utility as starting materials for natural product synthesis. google.com

Precursor for the Rational Design and Synthesis of Advanced Organic Materials

The field of organic electronics is rapidly advancing, with a growing demand for new materials with tailored optical and electronic properties. The π-conjugated systems that form the basis of many organic semiconductors can be constructed using building blocks derived from this compound. While direct applications of this specific compound in organic materials are not widely reported, the principles of molecular design suggest its potential. The m-tolyl group can be incorporated into larger conjugated systems to influence their packing in the solid state and, consequently, their charge transport properties. sigmaaldrich.comresearchgate.net

For example, derivatives of triphenylamine, which often contain tolyl groups, are used as hole-transporting materials in organic light-emitting diodes (OLEDs). sigmaaldrich.com The synthesis of such materials often involves cross-coupling reactions where a tolyl-containing fragment could be introduced.

Lack of Specific Research Data Precludes Article Generation on this compound

Despite a comprehensive search for scientific literature, specific research findings on the stereoselective transformations of the chemical compound This compound are not available. As a result, the generation of a detailed and scientifically accurate article, as per the requested outline, cannot be fulfilled at this time.

The investigation sought to uncover detailed research on the use of This compound as a chiral synthon or substrate in various stereoselective transformations. The intended article was to be structured around its strategic applications in complex molecule synthesis, with a specific focus on:

Asymmetric Hydrogenation and Reduction Strategies: To explore methods for the stereoselective reduction of the keto group to a chiral hydroxyl group.

Chiral Catalyst-Mediated Enantioselective Reactions: To investigate the use of chiral catalysts to induce enantioselectivity in reactions involving the target compound.

Diastereoselective Control in Multi-Step Synthetic Sequences: To understand how the compound's structure can influence the stereochemical outcome of subsequent reaction steps.

The search yielded extensive information on a structurally similar compound, Ethyl 4-chloro-3-oxobutanoate . Numerous studies have detailed the successful asymmetric reduction of this chloro-derivative using a variety of biocatalysts, including baker's yeast and isolated ketoreductase enzymes. These methods have been shown to produce the corresponding chiral β-hydroxy ester with high enantiomeric excess.

Furthermore, the broader class of Ethyl 4-(het)aryl-3-oxobutanoates has been mentioned in the context of dialkylation reactions. However, these studies did not provide specific examples or data relating to the 3-methylphenyl derivative, nor did they focus on the stereochemical aspects of such transformations.

The absence of specific data for This compound in the scientific literature prevents a factual and detailed discussion of its stereoselective transformations. To maintain scientific accuracy and adhere to the strict content requirements of the request, an article cannot be generated without the necessary foundational research.

Design, Synthesis, and Evaluation of Derivatives and Analogues of Ethyl 4 3 Methylphenyl 3 Oxobutanoate

Systematic Exploration of Ester Moiety Modifications

The ester group of ethyl 4-(3-methylphenyl)-3-oxobutanoate plays a crucial role in its reactivity and physical properties. Modification of this moiety can influence solubility, steric hindrance, and electronic effects, thereby impacting its utility in various synthetic transformations.

Synthesis of Alkyl, Aryl, and Substituted Ester Analogues

The synthesis of diverse ester analogues of 4-(3-methylphenyl)-3-oxobutanoic acid can be achieved through several established methods. The most direct approach is the Fischer-Speier esterification of the parent carboxylic acid, 4-(3-methylphenyl)-3-oxobutanoic acid, which can be prepared via methods like the Friedel–Crafts acylation of toluene (B28343) with succinic anhydride (B1165640) followed by further synthetic steps. wikipedia.org This esterification involves reacting the carboxylic acid with a range of alcohols (aliphatic, benzylic, or phenolic) under acidic catalysis, typically using a strong acid like sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com

Alternatively, transesterification of the parent ethyl ester offers a convenient route to other ester derivatives. masterorganicchemistry.com This method is particularly useful when the corresponding alcohol is readily available and can be driven to completion by using the alcohol as the solvent. organic-chemistry.org The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For more sensitive substrates or to achieve milder reaction conditions, enzyme-catalyzed transesterification, for instance using lipases, presents a viable "green" alternative. mdpi.com

The synthesis of various ester analogues is summarized in the table below.

| Entry | R-OH (Alcohol) | Product | Synthetic Method | Catalyst |

| 1 | Methanol | Mthis compound | Transesterification | H₂SO₄ |

| 2 | Isopropanol | Isopropyl 4-(3-methylphenyl)-3-oxobutanoate | Fischer Esterification | TsOH |

| 3 | Benzyl (B1604629) alcohol | Benzyl 4-(3-methylphenyl)-3-oxobutanoate | Transesterification | NaOEt |

| 4 | Phenol | Phenyl 4-(3-methylphenyl)-3-oxobutanoate | Fischer Esterification | HCl (gas) |

| 5 | 2-Chloroethanol | 2-Chlorothis compound | Fischer Esterification | H₂SO₄ |

Impact of Ester Group Variation on Reactivity and Selectivity

Varying the ester group from the simple ethyl moiety to bulkier alkyl groups (e.g., isopropyl, tert-butyl) or to electronically different aryl groups can significantly alter the reactivity of the molecule. The steric bulk of the ester group can influence the accessibility of the α-carbon and the ketone carbonyl to incoming reagents. For instance, in reactions involving nucleophilic attack at the carbonyl or enolate formation at the α-carbon, a bulkier ester group can decrease the reaction rate due to steric hindrance.

The electronic nature of the ester group also plays a role. Electron-withdrawing groups on an aryl ester, for example, can increase the acidity of the α-protons, facilitating enolate formation. Conversely, electron-donating groups may have the opposite effect. These modifications can be leveraged to fine-tune the selectivity in subsequent reactions, such as controlling the ratio of O- versus C-alkylation of the enolate.

α-Carbon Functionalization and Derivatization

The α-carbon of β-keto esters is a key site for chemical modification due to the acidity of its protons, which are flanked by two carbonyl groups. This allows for the facile generation of a nucleophilic enolate, which can then be reacted with a variety of electrophiles.

Regioselective Alkylation and Acylation at the α-Position

The α-alkylation of this compound can be achieved by treating the β-keto ester with a base to form the enolate, followed by reaction with an alkyl halide. The choice of base and reaction conditions is crucial for achieving high regioselectivity and avoiding side reactions such as O-alkylation or poly-alkylation. Common bases used include sodium ethoxide in ethanol (B145695) or stronger bases like sodium hydride in an aprotic solvent like THF.

Acylation at the α-position can be accomplished using similar principles, employing an acylating agent such as an acid chloride or anhydride in the presence of a suitable base. This introduces a third carbonyl group, leading to the formation of a β-tricarbonyl compound, which are themselves versatile synthetic intermediates.

The table below provides representative examples of α-functionalization reactions.

| Entry | Electrophile | Product | Base | Solvent |

| 1 | Methyl iodide | Ethyl 2-methyl-4-(3-methylphenyl)-3-oxobutanoate | NaOEt | Ethanol |

| 2 | Benzyl bromide | Ethyl 2-benzyl-4-(3-methylphenyl)-3-oxobutanoate | NaH | THF |

| 3 | Acetyl chloride | Ethyl 2-acetyl-4-(3-methylphenyl)-3-oxobutanoate | Mg(OEt)₂ | Toluene |

| 4 | Ethyl chloroformate | Diethyl 2-(3-methylbenzoyl)malonate | NaH | THF |

Introduction of Halogen and Pseudohalogen Substituents

The introduction of a halogen atom at the α-position can be achieved under either acidic or basic conditions. Acid-catalyzed halogenation typically proceeds via the enol form and can often be controlled to yield the mono-halogenated product. sigmaaldrich.com In contrast, base-promoted halogenation occurs via the enolate and can be more difficult to control, sometimes leading to poly-halogenation. chemscene.com Common halogenating agents include elemental halogens (Cl₂, Br₂, I₂) or sources of electrophilic halogens like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS).

Pseudohalogens, such as the cyano (-CN) or azido (B1232118) (-N₃) group, can also be introduced at the α-position, further expanding the synthetic utility of the scaffold. For example, α-cyanation can be achieved using reagents like cyanogen (B1215507) bromide or tosyl cyanide.

Diversification Strategies at the Aromatic Ring

The 3-methylphenyl group of this compound offers another avenue for structural diversification. The existing methyl group and the 4-oxo-butanoyl side chain direct further substitution on the aromatic ring. The methyl group is an ortho, para-director, while the keto-substituted side chain is a meta-director. The interplay of these directing effects will influence the regioselectivity of electrophilic aromatic substitution reactions.

Common transformations include nitration (using a mixture of nitric and sulfuric acid), halogenation (with a halogen and a Lewis acid catalyst), and Friedel-Crafts alkylation or acylation. These reactions can introduce a variety of substituents onto the aromatic ring, which can then be further modified. For example, a nitro group can be reduced to an amine, which can then participate in a wide range of reactions such as diazotization followed by substitution.

The following table outlines potential diversification strategies at the aromatic ring.

| Reaction Type | Reagents | Potential Product(s) (Major Isomers) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 4-(x-nitro-3-methylphenyl)-3-oxobutanoate |

| Bromination | Br₂, FeBr₃ | Ethyl 4-(x-bromo-3-methylphenyl)-3-oxobutanoate |

| Acylation | Acetyl chloride, AlCl₃ | Ethyl 4-(x-acetyl-3-methylphenyl)-3-oxobutanoate |

The precise substitution pattern will depend on the specific reaction conditions and the relative activating/deactivating and directing effects of the existing substituents.

Synthesis of Conformationally Constrained Analogues and Rigid Scaffolds

To explore the influence of the molecule's three-dimensional shape on its reactivity, conformationally constrained analogues and rigid scaffolds can be synthesized. Such structures reduce the number of accessible conformations, allowing for a more precise study of the spatial requirements of interacting partners.

One approach to creating rigid scaffolds from β-keto esters involves intramolecular cyclization reactions. For instance, the Borsche-Drechsel synthesis can be adapted to construct cyclopentenone rings. acs.org In the context of this compound, this could involve the introduction of a suitable functional group that can undergo an intramolecular aldol (B89426) or Claisen condensation.

Another strategy is the synthesis of bridged bicyclic structures. For example, the synthesis of prostaglandin (B15479496) analogues has utilized β-ketophosphonates to create bicyclo[3.3.0]octene scaffolds. nih.gov A similar approach could be envisioned for this compound, where the active methylene (B1212753) group is used to build a second ring system, thereby locking the conformation of the side chain.

The synthesis of such rigid analogues provides valuable insights into the bioactive conformation of the molecule if it were to be used in a biological context, and it allows for a more detailed understanding of the stereochemical course of its reactions.

Quantitative Structure-Reactivity Relationship (QSRR) Studies of Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. For the derivatives of this compound, a QSRR model could be developed to predict their reaction rates or equilibrium constants based on calculated molecular descriptors.

A common approach in QSRR is the use of the Hammett equation, which relates the reaction rate constant (k) or equilibrium constant (K) of a reaction involving a substituted benzene (B151609) derivative to the electronic properties of the substituent. nih.gov The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction. nih.gov By synthesizing a series of para- and meta-substituted derivatives of ethyl 4-phenyl-3-oxobutanoate and measuring their reaction rates in a model reaction (e.g., enolate formation or condensation), a Hammett plot can be generated.

The following table presents hypothetical data for a Hammett analysis of the base-catalyzed enolization of substituted ethyl 4-phenyl-3-oxobutanoates.

| Substituent (X) | σ value | log(k/k₀) |

| p-OCH₃ | -0.27 | -0.35 |

| p-CH₃ | -0.17 | -0.22 |

| H | 0.00 | 0.00 |

| p-Cl | 0.23 | 0.30 |

| m-Cl | 0.37 | 0.48 |

| p-NO₂ | 0.78 | 1.01 |

A plot of log(k/k₀) versus σ for this hypothetical data would yield a straight line with a positive slope (ρ > 0), indicating that the enolization is favored by electron-withdrawing substituents that increase the acidity of the α-protons.

Modern QSRR studies often employ computational chemistry to calculate a wide range of molecular descriptors, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. mdpi.com These descriptors can then be used to build more sophisticated models using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) regression. Such models can provide deeper insights into the factors governing the reactivity of these compounds and allow for the prediction of the reactivity of yet unsynthesized derivatives.

Advanced Spectroscopic and Computational Characterization for Mechanistic Insights in the Context of Ethyl 4 3 Methylphenyl 3 Oxobutanoate

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Elucidating Reaction Intermediates and Transition States

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the dynamic nature of chemical reactions. Techniques beyond simple one-dimensional ¹H and ¹³C NMR, such as two-dimensional (2D) NMR and variable temperature (VT) NMR, can provide detailed information about the connectivity of atoms and the energetics of conformational changes, which are essential for identifying transient intermediates and characterizing transition states.

For a molecule like Ethyl 4-(3-methylphenyl)-3-oxobutanoate, which exists as a tautomeric mixture of keto and enol forms, NMR is particularly insightful. While often one tautomer predominates, understanding the equilibrium and the factors that influence it is key to predicting reactivity. In many β-keto esters, the keto form is the major species observed in solution. sigmaaldrich.com

Two-dimensional NMR techniques are critical for unambiguous assignment of proton and carbon signals, especially in complex regions of the spectrum.

COSY (Correlation Spectroscopy) helps to identify scalar-coupled protons, revealing the H-C-C-H networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is invaluable for piecing together the molecular skeleton and assigning quaternary carbons.

Variable Temperature (VT) NMR studies can be employed to "freeze out" or accelerate exchange processes, allowing for the direct observation of different conformers or tautomers and the calculation of the energy barriers between them. This is particularly useful for studying the keto-enol tautomerism and hindered rotation around single bonds.

Predicted NMR Data for this compound

In the absence of published experimental spectra for this compound, ¹H and ¹³C NMR chemical shifts have been predicted using computational software (e.g., NMRDB, ChemDoodle). nmrdb.orgyoutube.com Such predictions are based on empirical algorithms and databases of known chemical shifts. nmrdb.org

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (ortho, para) | 7.0 - 7.2 | Multiplet | 4H |

| -O-CH₂-CH₃ | 4.15 | Quartet | 2H |

| Ar-CH₂-C(O) | 3.80 | Singlet | 2H |

| C(O)-CH₂-C(O) | 3.50 | Singlet | 2H |

| Ar-CH₃ | 2.30 | Singlet | 3H |

| -O-CH₂-CH₃ | 1.25 | Triplet | 3H |

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | 201.5 |

| C=O (Ester) | 167.0 |

| Ar-C (quaternary, attached to CH₂) | 138.5 |

| Ar-C (quaternary, attached to CH₃) | 134.0 |

| Ar-CH | 129.0 - 126.0 |

| -O-C H₂-CH₃ | 61.5 |

| Ar-C H₂-C(O) | 50.0 |

| C(O)-C H₂-C(O) | 45.5 |

| Ar-CH₃ | 21.0 |

| -O-CH₂-C H₃ | 14.0 |

Note: These are predicted values and may differ from experimental results.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Reaction Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. docbrown.info This is crucial for confirming the identity of products and for identifying unexpected intermediates in a reaction mixture. When coupled with tandem mass spectrometry (MS/MS), where a specific ion is isolated, fragmented, and its fragments analyzed, HRMS becomes a powerful tool for elucidating reaction pathways and molecular structure.

The fragmentation of β-keto esters upon electron ionization (EI) is typically dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. chemicalbook.com For this compound, the molecular ion [M]⁺ would be observed, and its fragmentation would provide structural information.

Common Fragmentation Pathways for β-Keto Esters:

Loss of the ethoxy group (-OCH₂CH₃): This would result in an acylium ion.

Cleavage of the C-C bond between the carbonyls: This can lead to several fragment ions.

McLafferty Rearrangement: A hydrogen atom from the ethyl group can be transferred to one of the carbonyl oxygens, followed by the elimination of a neutral alkene molecule.

Hypothetical HRMS Fragmentation Data for this compound

The table below outlines the expected major fragments for this compound based on general fragmentation patterns of β-keto esters. docbrown.infochemicalbook.com

Interactive Table: Predicted HRMS Fragmentation for this compound (C₁₃H₁₆O₃)

| m/z (Predicted) | Formula of Fragment | Possible Identity/Origin |

| 220.1099 | [C₁₃H₁₆O₃]⁺ | Molecular Ion [M]⁺ |

| 175.0810 | [C₁₁H₁₁O₂]⁺ | Loss of ethoxy group (-OC₂H₅) |

| 147.0810 | [C₁₀H₁₁O]⁺ | Cleavage and loss of ethyl acetate (B1210297) fragment |

| 133.0653 | [C₉H₉O]⁺ | Acylium ion from cleavage next to the aromatic ring |

| 105.0704 | [C₈H₉]⁺ | Tropylium-like ion from benzyl (B1604629) cleavage |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion (rearranged tolyl group) |

| 43.0184 | [C₂H₃O]⁺ | Acetyl cation [CH₃CO]⁺ |

Note: The exact m/z values are calculated based on the most abundant isotopes.

By monitoring a reaction over time and analyzing samples by HRMS and MS/MS, chemists can identify intermediates, byproducts, and final products, thereby constructing a detailed map of the reaction pathway.

X-ray Crystallography for Precise Structural Validation of Novel Derivatives and Co-crystals

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While obtaining a suitable single crystal of this compound itself may be challenging, this technique is invaluable for characterizing stable derivatives or co-crystals.

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a powerful technique in crystal engineering. nih.gov Co-crystallization of a β-keto ester with a suitable co-former can facilitate the growth of high-quality crystals and allow for the study of intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial in understanding reaction mechanisms in the solid state and in solution.

For instance, if this compound were to be used in a reaction to produce a novel heterocyclic compound, X-ray crystallography would be the gold standard for confirming the structure of the product, including its stereochemistry.

Hypothetical Crystallographic Data for a Derivative

While no crystal structure for this compound is available, we can consider data from a related butanoate derivative to illustrate the type of information obtained. For example, the crystal structure of ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate has been reported. chemicalbook.com

Interactive Table: Example Crystallographic Data for a Butanoate Derivative

| Parameter | Value (for Ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate) | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P12₁/n1 | Defines the symmetry elements within the unit cell. |

| a (Å) | 4.952 | Length of one side of the unit cell. |

| b (Å) | 22.001 | Length of another side of the unit cell. |

| c (Å) | 11.961 | Length of the third side of the unit cell. |

| β (°) | 94.03 | Angle between the 'a' and 'c' axes. |

| Volume (ų) | 1300.0 | Volume of the unit cell. |

Data from Baysen, F., et al. (2002). chemicalbook.com

This level of detail is essential for validating the outcome of a synthetic transformation and for understanding the non-covalent forces that dictate packing in the solid state.

Density Functional Theory (DFT) Calculations for Elucidating Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govyoutube.com By approximating the electron density of a system, DFT can be used to calculate a wide range of properties, including optimized molecular geometries, reaction energies, and spectroscopic parameters like NMR chemical shifts and IR frequencies. epstem.net

For this compound, DFT calculations can provide deep insights into its reactivity.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This allows for the prediction of sites for electrophilic and nucleophilic attack.

Spectroscopic Prediction: DFT can be used to predict NMR chemical shifts and vibrational frequencies. docbrown.info Comparing these predicted spectra with experimental data can help to confirm the structure and assign signals. chemicalbook.com

Illustrative DFT Data for a β-Keto Ester System

The following table presents typical data that would be obtained from a DFT calculation on a molecule like this compound, performed at a common level of theory (e.g., B3LYP/6-311++G(d,p)). nih.gov

Interactive Table: Representative DFT-Calculated Properties

| Property | Predicted Value/Information | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the most available electrons for reaction. |

| LUMO Energy | ~ -0.5 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |

| HOMO-LUMO Gap | ~ 6.0 eV | A larger gap suggests higher kinetic stability. |

| MEP Analysis | Negative potential around carbonyl oxygens; Positive potential around methylene (B1212753) protons alpha to carbonyls. | Predicts sites of protonation/electrophilic attack and nucleophilic attack, respectively. |

| Optimized Geometry | Provides bond lengths and angles for the lowest energy conformation. | Reveals steric and electronic influences on the molecular structure. |

DFT calculations are thus a cornerstone of modern mechanistic studies, providing a theoretical framework to rationalize and predict experimental observations.

Molecular Dynamics Simulations for Conformational Analysis, Solvent Effects, and Intermolecular Interactions

While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations allow for the investigation of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations are particularly useful for:

Conformational Analysis: The molecule has several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape, identifying the most stable conformers and the energy barriers for interconversion.

Solvent Effects: Reactions are almost always carried out in a solvent, which can have a profound effect on reactivity and mechanism. MD simulations can explicitly model solvent molecules, revealing how they interact with the solute and influence its conformation and the stability of transition states. mdpi.com

Intermolecular Interactions: In concentrated solutions or in the context of co-crystal formation, MD can simulate the interactions between multiple molecules, providing insight into aggregation, self-assembly, and the initial stages of nucleation.

In a typical MD simulation of this compound in a solvent like ethanol (B145695), one could track the root-mean-square deviation (RMSD) of the molecule's backbone to assess its structural stability over time and analyze the radial distribution functions (RDFs) between solute and solvent atoms to understand the solvation shell structure. mdpi.com

Conceptual MD Simulation Output

An MD simulation would not produce a single data table but rather large datasets that are analyzed to extract key metrics.

Interactive Table: Key Metrics from a Hypothetical MD Simulation

| Metric | Information Gained | Relevance to Mechanistic Insight |

| RMSD Plot | Stability of the molecule's conformation over the simulation time. | A stable RMSD suggests the molecule has settled into a dominant conformation. Fluctuations can indicate conformational changes. |

| Torsion Angle Analysis | Preferred dihedral angles for rotatable bonds. | Identifies the most populated conformers and their relative stabilities. |

| Radial Distribution Function (RDF) | Probability of finding a solvent molecule at a certain distance from a solute atom. | Describes the structure of the solvent shell and identifies specific interactions like hydrogen bonding. |

| Potential Mean Force (PMF) | Free energy profile along a reaction coordinate (e.g., bond rotation or dissociation). | Can be used to calculate energy barriers for conformational changes or reactions. |

By combining these advanced spectroscopic and computational techniques, a comprehensive picture of this compound's structure, reactivity, and dynamics can be constructed, providing the mechanistic insights necessary for its effective use in organic synthesis.

Enzymatic and Biocatalytic Transformations of Ethyl 4 3 Methylphenyl 3 Oxobutanoate

Lipase-Mediated Enantioselective Ester Hydrolysis and Transesterification

Lipases are a versatile class of enzymes (EC 3.1.1.3) known for their ability to catalyze the hydrolysis and synthesis of esters. nih.gov In the context of a racemic mixture of Ethyl 4-(3-methylphenyl)-3-oxobutanoate, lipases could be employed for kinetic resolution. This process involves the enantioselective hydrolysis of one enantiomer, leaving the other enantiomer in its ester form. The result is the separation of the racemic mixture into an optically enriched acidic product and the unreacted ester.

The enantioselectivity of this reaction is highly dependent on the specific lipase (B570770) used, the reaction medium (aqueous or organic solvent), and the reaction conditions. researchgate.net For instance, lipases from Candida rugosa and Pseudomonas cepacia have been widely used for the resolution of various esters. nih.govnih.gov

Similarly, lipase-catalyzed transesterification offers an alternative route for kinetic resolution. In this approach, in a non-aqueous solvent, the racemic ester is reacted with an alcohol in the presence of a lipase. The enzyme will selectively catalyze the transesterification of one enantiomer to a new ester, while the other enantiomer remains unchanged. Enol esters, such as vinyl acetate (B1210297), are often used as acyl donors to make the reaction irreversible, which can lead to higher enantiomeric excesses of the products. rsc.org

Table 1: Hypothetical Lipase-Mediated Kinetic Resolution of this compound

| Enzyme Source | Reaction Type | Potential Product 1 | Potential Product 2 | Expected Enantioselectivity |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Hydrolysis | (R/S)-4-(3-methylphenyl)-3-oxobutanoic acid | (S/R)-Ethyl 4-(3-methylphenyl)-3-oxobutanoate | High (based on analogous substrates) |

| Pseudomonas cepacia Lipase (PCL) | Transesterification (with vinyl acetate) | (R/S)-Acetate of 4-(3-methylphenyl)-3-hydroxybutanoate | (S/R)-Ethyl 4-(3-methylphenyl)-3-oxobutanoate | Moderate to High (based on analogous substrates) |

| Candida rugosa Lipase (CRL) | Hydrolysis | (R/S)-4-(3-methylphenyl)-3-oxobutanoic acid | (S/R)-Ethyl 4-(3-methylphenyl)-3-oxobutanoate | Variable (based on analogous substrates) |

Note: This table is illustrative and based on the known reactivity of lipases with similar β-keto esters. Specific experimental data for this compound is not available in the reviewed literature.

Bioreduction of the Ketone Moiety for Stereoselective Alcohol Synthesis

The ketone group at the C3 position of this compound is a prime target for stereoselective bioreduction to yield the corresponding chiral β-hydroxy ester, Ethyl 4-(3-methylphenyl)-3-hydroxybutanoate. This transformation is of significant interest as chiral β-hydroxy esters are valuable building blocks in the synthesis of many pharmaceuticals. nih.govresearchgate.net

A wide range of microorganisms and isolated enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are capable of catalyzing this reduction with high enantioselectivity. tandfonline.comnih.gov These enzymes often follow Prelog's or anti-Prelog's rule, allowing for the selective synthesis of either the (R)- or (S)-alcohol, depending on the enzyme chosen. The reduction typically requires a cofactor, such as NADPH or NADH, which is often regenerated in situ using a coupled enzyme system (e.g., glucose dehydrogenase) to improve the economic viability of the process. rsc.orgd-nb.info

Studies on a variety of 4-aryl-β-keto esters have demonstrated that ketoreductases from sources like Saccharomyces cerevisiae (baker's yeast), Pichia species, and various bacteria can effectively reduce the keto group to the corresponding alcohol with high enantiomeric excess. researchgate.nettandfonline.comnih.gov

Table 2: Potential Bioreduction of this compound

| Biocatalyst (Enzyme/Microorganism) | Cofactor System | Potential Product | Expected Stereoselectivity |

|---|---|---|---|

| Baker's Yeast (Saccharomyces cerevisiae) | Endogenous | (S)-Ethyl 4-(3-methylphenyl)-3-hydroxybutanoate | Moderate to High |

| Ketoreductase from Pichia sp. | NADPH (with GDH regeneration) | (R)- or (S)-Ethyl 4-(3-methylphenyl)-3-hydroxybutanoate | High |

| Alcohol Dehydrogenase from Rhodococcus sp. | NADH (with FDH regeneration) | (R)- or (S)-Ethyl 4-(3-methylphenyl)-3-hydroxybutanoate | High |

Note: This table presents potential outcomes based on the bioreduction of analogous 4-aryl-β-keto esters. Specific experimental data for this compound is not available in the reviewed literature.

Development of Chemoenzymatic Synthetic Strategies Incorporating Biocatalysts

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic catalysis to create efficient and selective synthetic routes. For the synthesis of chiral derivatives from this compound, a chemoenzymatic approach could involve an initial enzymatic resolution or reduction, followed by further chemical transformations.

Another chemoenzymatic strategy could involve the dynamic kinetic resolution (DKR) of this compound. This process combines the enzymatic reduction of the ketone with an in-situ racemization of the starting material, theoretically allowing for a 100% yield of a single stereoisomer of the product alcohol. inrs.ca